![molecular formula C25H27BrO3 B12567134 1,1',1''-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene CAS No. 188912-28-9](/img/structure/B12567134.png)
1,1',1''-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene is a complex organic compound characterized by the presence of multiple ether linkages and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene typically involves the reaction of tribenzylmethane with 2-(2-(2-bromoethoxy)ethoxy)ethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the alcohol is replaced by the bromine atom.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would typically involve the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,1’,1’'-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, which facilitate the substitution of the bromine atom with an alkoxy group.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide would yield an ether, while oxidation could produce a carbonyl compound.
Scientific Research Applications
1,1’,1’'-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex ether linkages.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which 1,1’,1’'-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene exerts its effects is primarily through its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to react with various nucleophiles. This property makes it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 1-Bromo-2-(2-ethoxyethoxy)ethane
- 1-Bromo-2-(2-propoxyethoxy)ethane
Comparison: Compared to these similar compounds, 1,1’,1’'-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene is unique due to its tribenzylmethane core, which provides additional stability and potential for further functionalization. The presence of multiple ether linkages also enhances its solubility and reactivity in various chemical environments.
Properties
CAS No. |
188912-28-9 |
|---|---|
Molecular Formula |
C25H27BrO3 |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
[2-[2-(2-bromoethoxy)ethoxy]ethoxy-diphenylmethyl]benzene |
InChI |
InChI=1S/C25H27BrO3/c26-16-17-27-18-19-28-20-21-29-25(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15H,16-21H2 |
InChI Key |
LYQOKWZPWZVIFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


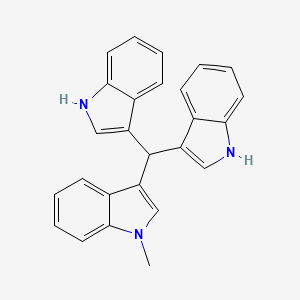
![N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline](/img/structure/B12567059.png)
![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12567060.png)
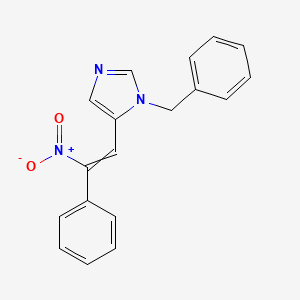
![6,7,8-Trifluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12567069.png)
![1-Butanesulfonic acid, 4-[(2-methyl-2-undecyl-1,3-dioxan-5-yl)oxy]-](/img/structure/B12567083.png)
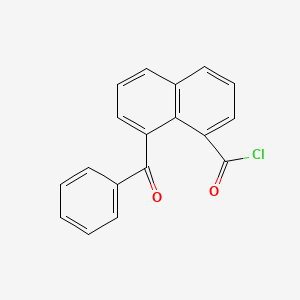
![Silane, [(4-butylphenyl)ethynyl]trimethyl-](/img/structure/B12567099.png)

![2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)-](/img/structure/B12567112.png)
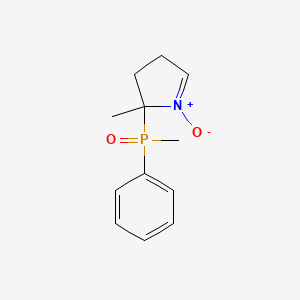
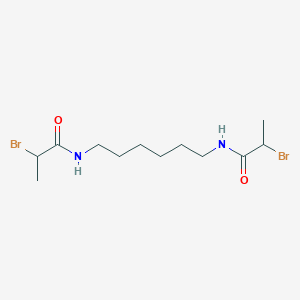
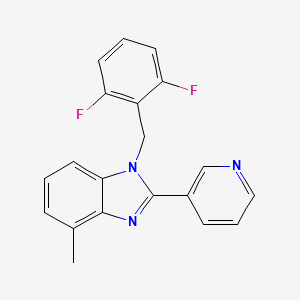
![9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12567152.png)
